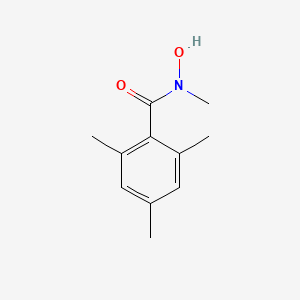
N-Hydroxy-N,2,4,6-tetramethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N,2,4,6-tetramethylbenzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, characterized by the presence of hydroxy and methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N,2,4,6-tetramethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Stainless steel or glass-lined reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N,2,4,6-tetramethylbenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-Hydroxy-N,2,4,6-tetramethylbenzylamine
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
N-Hydroxy-N,2,4,6-tetramethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N,2,4,6-tetramethylbenzamide involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. Pathways involved include:
Enzyme Inhibition: Inhibition of metalloproteases by chelating metal ions in the active site.
Signal Transduction: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N,2-dimethylbenzamide
- N-Hydroxy-N,2,4-trimethylbenzamide
- N-Hydroxy-N,2,4,6-trimethylbenzamide
Uniqueness
N-Hydroxy-N,2,4,6-tetramethylbenzamide is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits higher hydrophobicity and potentially stronger enzyme inhibition properties.
Propiedades
Número CAS |
24962-88-7 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
N-hydroxy-N,2,4,6-tetramethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(4)14/h5-6,14H,1-4H3 |
Clave InChI |
YOJCVIGAYPOSJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)N(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



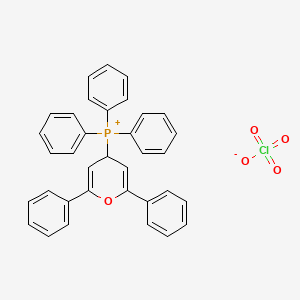
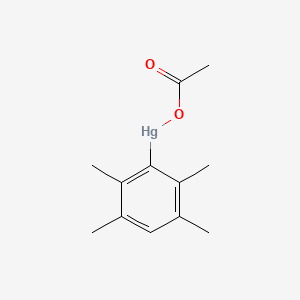
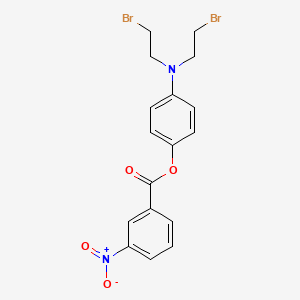


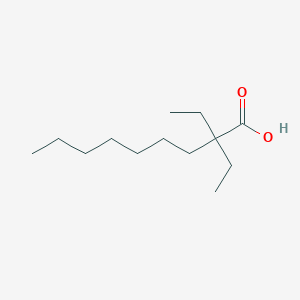
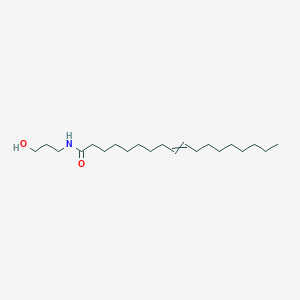
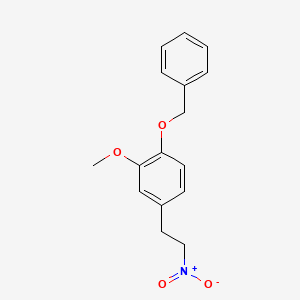
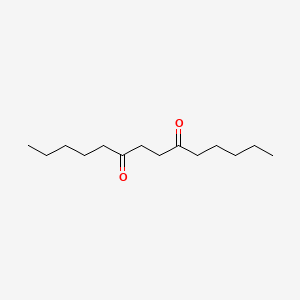
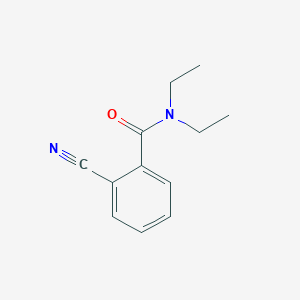
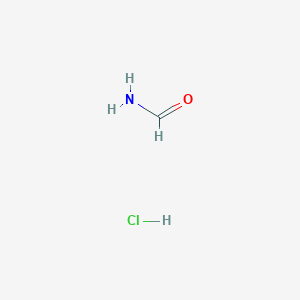
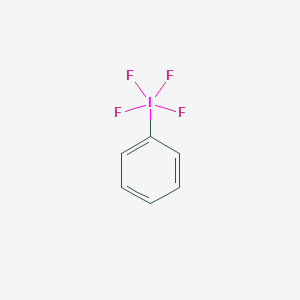
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
